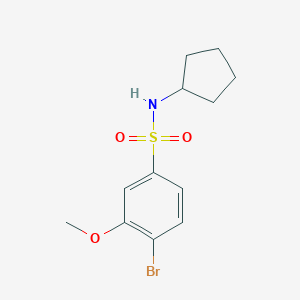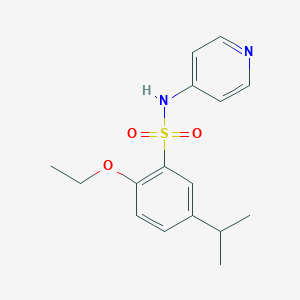
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole, also known as MBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various scientific fields. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways. In
作用机制
The mechanism of action of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is not fully understood, but it is believed to interact with biological systems through a variety of pathways. One proposed mechanism involves the inhibition of enzymes involved in the production of reactive oxygen species, which can cause damage to cells and tissues. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to interact with DNA, potentially leading to changes in gene expression.
Biochemical and Physiological Effects:
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been shown to have antioxidant properties, which may help protect cells from damage caused by reactive oxygen species.
实验室实验的优点和局限性
One advantage of using 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole in lab experiments is its relatively low cost and easy synthesis. Additionally, its unique chemical structure and potential applications make it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
未来方向
There are many potential future directions for research on 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the fields of photovoltaics and corrosion inhibition. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole may lead to the discovery of even more promising compounds.
合成方法
The synthesis of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole can be achieved through a variety of methods, including the reaction of 2-aminobenzonitrile with thioacetic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxylic acid, followed by cyclization with acetic anhydride. Both methods result in the formation of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole as a white crystalline powder.
科学研究应用
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole is in the field of photovoltaics, where it has been shown to enhance the efficiency of solar cells by absorbing light in the ultraviolet region of the spectrum. 5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole has also been studied for its potential use as a corrosion inhibitor, as well as its ability to act as a fluorescent probe for the detection of metal ions.
属性
产品名称 |
5-methyl-1-(2-thienylcarbonyl)-1H-1,2,3-benzotriazole |
|---|---|
分子式 |
C12H9N3OS |
分子量 |
243.29 g/mol |
IUPAC 名称 |
(5-methylbenzotriazol-1-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H9N3OS/c1-8-4-5-10-9(7-8)13-14-15(10)12(16)11-3-2-6-17-11/h2-7H,1H3 |
InChI 键 |
ZZXNCTHQTGFRLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
规范 SMILES |
CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)






![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)